![molecular formula C19H19N3O4S B2849768 3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097920-23-3](/img/structure/B2849768.png)
3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of the compound suggest that it may also possess antiviral capabilities, potentially offering a new avenue for the treatment of viral infections.
Anti-inflammatory and Analgesic Activities
Some indole derivatives have demonstrated anti-inflammatory and analgesic effects . These compounds can be compared with known drugs like indomethacin and celecoxib, indicating their potential use in managing pain and inflammation . The sulfonamide group in the compound could enhance these properties, making it a candidate for further pharmacological studies.
Antimycobacterial Activity
Indole derivatives have been synthesized and screened for their antimycobacterial activity . This suggests that the compound could be explored for its effectiveness against mycobacterial infections, such as tuberculosis . The unique structure of this compound might contribute to a novel mechanism of action against mycobacteria.
Anticancer Properties
Research has indicated that certain indole derivatives can induce cell apoptosis and arrest cells in the G2/M phase, which is crucial in cancer treatment . The compound’s ability to inhibit tubulin polymerization suggests its potential as an agent for the development of new anticancer drugs.
Aldosterone Synthase Inhibition
Indole derivatives have been studied for their role in aldosterone synthase inhibition . This is a promising mechanism for lowering arterial blood pressure . The compound’s structure could provide selectivity in inhibiting CYP11B2 over CYP11B1, which is beneficial for avoiding side effects related to cortisol secretion.
Neuropharmacological Applications
Given the importance of indole structures in neuromodulators and psychedelic derivatives, there is potential for neuropharmacological applications. The compound could be involved in the regulation and modulation of processes within the central nervous system, including sleep, cognition, memory, and behavior .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that the compound might interact with its targets in a similar way, leading to changes in cell cycle progression and protein synthesis.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways, leading to various downstream effects.
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . This suggests that the compound might have similar effects on a molecular and cellular level.
properties
IUPAC Name |
3-methyl-N-[2-(1-methylindol-5-yl)ethyl]-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-21-10-8-14-11-13(3-5-16(14)21)7-9-20-27(24,25)15-4-6-18-17(12-15)22(2)19(23)26-18/h3-6,8,10-12,20H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKIMPJWAYRZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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